Methyl 4-(bromomethyl)-3-iodobenzoate
Overview
Description
Methyl 4-(bromomethyl)-3-iodobenzoate: is a chemical compound characterized by a benzene ring substituted with a bromomethyl group at the 4-position and an iodine atom at the 3-position, along with a methoxy carbonyl group at the carboxyl end. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromomethylbenzoic acid or its derivatives.
Reaction Conditions: The iodination of 4-bromomethylbenzoic acid can be achieved using iodine in the presence of a suitable catalyst, such as copper(I) iodide, under controlled temperature and pressure conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized in a batch process to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the iodine or bromine atoms in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromomethyl or iodobenzene groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: Methyl 4-(bromomethyl)-3-iodobenzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound is utilized in biochemical studies to understand the behavior of bromomethyl and iodobenzene groups in biological systems. Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including potential anti-HIV agents and aldose reductase inhibitors. Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways, depending on the specific application. For example, in pharmaceutical applications, it may interact with enzymes or receptors to inhibit or activate biological processes.
Comparison with Similar Compounds
Methyl 4-(bromomethyl)benzoate: Lacks the iodine atom.
Methyl 3-iodobenzoate: Lacks the bromomethyl group.
Methyl 4-bromobenzoate: Lacks both the iodine atom and the bromomethyl group.
Uniqueness: Methyl 4-(bromomethyl)-3-iodobenzoate is unique due to the presence of both bromomethyl and iodine groups on the benzene ring, which allows for a wider range of chemical reactions and applications compared to its similar counterparts.
Properties
IUPAC Name |
methyl 4-(bromomethyl)-3-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEKIKAFLIHTCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CBr)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726528 | |
Record name | Methyl 4-(bromomethyl)-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229028-10-8 | |
Record name | Methyl 4-(bromomethyl)-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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